molecular formula C9H17NO2 B1506731 (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran CAS No. 204973-53-5

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran

Cat. No.: B1506731
CAS No.: 204973-53-5
M. Wt: 171.24 g/mol
InChI Key: JCZDMBKPCOKANB-GKAPJAKFSA-N
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Description

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran is a synthetic compound notable for its distinctive chemical structure and potential applications in various scientific fields. The presence of both pyrrolidine and tetrahydro-2H-pyran rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran involves a series of organic reactions designed to assemble the complex structure from simpler precursors. Typical synthetic routes may include:

  • Pyrrolidine Ring Formation: : One approach is to initiate with the formation of the pyrrolidine ring through a cyclization reaction involving appropriate amines and alkyl halides.

  • Tetrahydro-2H-pyran Ring Formation: : Subsequent steps involve constructing the tetrahydro-2H-pyran ring. This often involves the use of dihydropyran and various catalysts under controlled conditions.

  • Coupling Reactions: : The final stages often involve coupling the two ring systems via oxygenation reactions to form the complete this compound molecule.

Industrial Production Methods

On an industrial scale, the production of this compound may leverage efficient catalytic processes to optimize yields and cost-effectiveness. Techniques such as continuous flow chemistry and process intensification are common in scaling up the production of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran can undergo several types of chemical reactions:

  • Oxidation: : Under controlled conditions, the compound may be oxidized to introduce functional groups or modify existing ones.

  • Reduction: : Reductive reactions can be used to simplify its structure or prepare it for further functionalization.

  • Substitution: : The compound's functional groups make it amenable to various substitution reactions, modifying its chemical properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like m-CPBA (meta-Chloroperbenzoic acid) or PCC (Pyridinium chlorochromate) for oxidation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

  • Solvents: : Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products of these reactions often depend on the specific conditions but can include various oxidized or reduced forms of the original compound, with potentially novel chemical functionalities.

Scientific Research Applications

(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran finds applications in several fields:

  • Chemistry: : Used as a reagent in organic synthesis to develop new chemical entities.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition or receptor modulation.

  • Medicine: : Investigated for pharmaceutical applications due to its unique structure and bioactivity.

Mechanism of Action

The compound's mechanism of action is typically related to its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison

  • (S)-Tetrahydrofuran: : While (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran and (S)-tetrahydrofuran both contain oxygenated ring systems, the former's additional pyrrolidine ring imparts distinct reactivity and biological activity.

  • (S)-Pyrrolidinyl compounds: : Similar in containing the pyrrolidine ring, but the presence of the tetrahydro-2H-pyran differentiates its physical and chemical properties.

List of Similar Compounds

  • (S)-Tetrahydrofuran

  • (S)-Pyrrolidinylmethanol

  • (S)-Pyrrolidinylcarbinol

This compound is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential in scientific research make it an interesting subject for continued study.

Properties

IUPAC Name

3-[(2S)-oxan-2-yl]oxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDMBKPCOKANB-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719315
Record name 3-{[(2S)-Oxan-2-yl]oxy}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204973-53-5
Record name 3-{[(2S)-Oxan-2-yl]oxy}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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